molecular formula C10H10N2O B2620483 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566157-03-7

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

カタログ番号 B2620483
CAS番号: 566157-03-7
分子量: 174.203
InChIキー: MBNHXEGWTJIPMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde” has been described . Additionally, a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been reported .

科学的研究の応用

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : Research has explored new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including variants like 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile. These methods often start with 2-aminophenol and involve reactions with alkenes having electron-withdrawing groups (詹淑婷, 2012).
  • Chemoenzymatic Asymmetric Synthesis : The asymmetric synthesis of 1,4-benzoxazine derivatives has been developed using bioreduction and lipase-catalyzed processes. This approach is particularly significant for synthesizing precursors of pharmaceutical agents like Levofloxacin (López-Iglesias et al., 2015).

Biological and Pharmacological Applications

  • Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : A novel series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including compounds structurally related to this compound, have been developed as dual-acting agents. These compounds block the TXA2 receptor and activate the PGI2 receptor, showing potential for anti-thrombotic and cardiovascular applications (Ohno et al., 2006).

Methodological Advancements

  • Novel Synthetic Routes : Synthesis of various derivatives of 1,4-benzoxazinones, including structures related to this compound, has been achieved. These methods involve reactions like etherification, cyclization, and reductive cyclization, contributing to the development of new chemical entities (Guguloth, 2021).

特性

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHXEGWTJIPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。